2,3,5-三-O-苯甲酰-α-D-阿拉伯呋喃糖甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

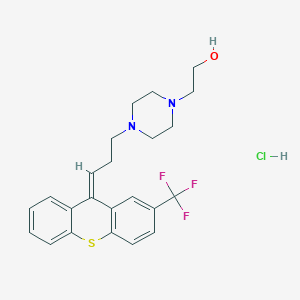

The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside involves a two-step process starting from commercially available D-arabinose. The procedure includes Fischer glycosylation followed by benzoylation, resulting in a product that can be purified by crystallization. This synthesis process not only provides an entry into carbohydrate chemistry but also facilitates discussions on various chemical concepts such as kinetic vs. thermodynamic control and optical activity (Callam & Lowary, 2001).

Molecular Structure Analysis

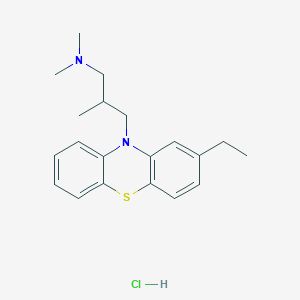

The molecular structure of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside has been explored through various analytical techniques, including 2-D NMR spectroscopy. These studies highlight the compound's configuration and provide insights into its structural features essential for further chemical transformations (Callam & Lowary, 2001).

Chemical Reactions and Properties

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside participates in ring-opening reactions with nucleophiles, leading to selectively protected arabinofuranose building blocks. These derivatives are crucial for assembling linear and branched oligoarabinofuranosides, demonstrating the compound's versatility in synthetic chemistry (Podvalnyy et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, are crucial for its purification and application in further chemical reactions. The compound's ability to be easily purified by crystallization is particularly noteworthy, facilitating its use in educational settings to teach carbohydrate chemistry and purification techniques (Callam & Lowary, 2001).

科学研究应用

Synthesis and Applications in Organic Chemistry

Methyl-2-formyl benzoate, a compound with related benzoate groups, is highlighted for its versatility in organic synthesis, serving as a precursor for the development of compounds with a range of pharmacological activities. This indicates that compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could play a significant role in the synthesis of bioactive molecules due to their structural and chemical properties (Farooq & Ngaini, 2019).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been utilized in a variety of scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures and multivalent nature. This suggests that Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could have potential applications in supramolecular chemistry, where its specific functional groups may facilitate the formation of complex structures (Cantekin, de Greef, & Palmans, 2012).

Biological Significance of Heterocyclic Compounds

The triazine scaffold, as a component of heterocyclic compounds, demonstrates a wide spectrum of biological activities. Given the structural complexity and potential for bioactivity in compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, it may serve as a core structure for the development of drugs with diverse pharmacological targets (Verma, Sinha, & Bansal, 2019).

Antimicrobial and Antioxidant Applications

Monoterpenes and their derivatives have shown significant antimicrobial and antioxidant effects. While Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is not a monoterpene, the investigation of structurally complex compounds for their bioactivity suggests potential research applications in studying its antimicrobial and antioxidant capabilities (Marchese et al., 2017).

安全和危害

When handling “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

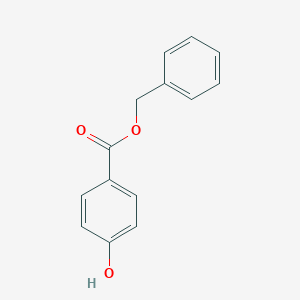

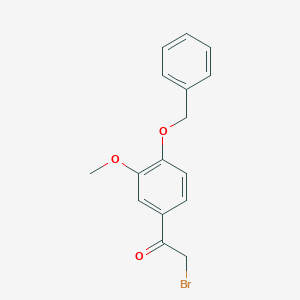

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNQPQTQXKNOC-LAWREARLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。